molecular formula C13H12BrN3O3S B1621021 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide CAS No. 59256-25-6

4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide

Cat. No. B1621021
CAS RN: 59256-25-6
M. Wt: 370.22 g/mol
InChI Key: BKMWNNPETITMMY-UHFFFAOYSA-N
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Description

“4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 59256-25-6 . It has a molecular weight of 370.23 . This compound is a versatile material utilized in various scientific research. Its unique properties enable its application in diverse fields, including pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The IUPAC name of this compound is 4-bromo-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide . The InChI code for this compound is 1S/C13H12BrN3O3S/c14-10-3-7-12 (8-4-10)21 (19,20)17-11-5-1-9 (2-6-11)13 (18)16-15/h1-8,17H,15H2, (H,16,18) .


Physical And Chemical Properties Analysis

The melting point of “this compound” is between 244-245 degrees Celsius .

Scientific Research Applications

4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide has been used in various scientific research applications. It has been found to have potential anticancer activity due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antibacterial agent, as it has shown activity against certain bacterial strains.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the production of certain proteins that are involved in cancer cell growth and proliferation. In terms of its antibacterial activity, it has been found to disrupt bacterial cell membranes and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide in lab experiments is its potential as an anticancer and antibacterial agent. However, there are also limitations to its use. For example, it may have limited activity against certain cancer cell types or bacterial strains. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide. One potential direction is to further investigate its mechanism of action and optimize its use as an anticancer and antibacterial agent. Additionally, it may be useful to study its potential use in combination with other drugs or therapies. Finally, it may be beneficial to investigate its potential use in other areas, such as antifungal or antiviral activity.

Safety and Hazards

For safety information and potential hazards associated with “4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S/c14-10-3-7-12(8-4-10)21(19,20)17-11-5-1-9(2-6-11)13(18)16-15/h1-8,17H,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMWNNPETITMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368087
Record name 4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59256-25-6
Record name 4-[[(4-Bromophenyl)sulfonyl]amino]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59256-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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